molecular formula C20H12N2OS4 B1679234 2-(2-Oxo-2-thiophen-2-ylethyl)sulfanyl-4,6-dithiophen-2-ylpyridine-3-carbonitrile CAS No. 339163-65-4

2-(2-Oxo-2-thiophen-2-ylethyl)sulfanyl-4,6-dithiophen-2-ylpyridine-3-carbonitrile

Cat. No. B1679234
M. Wt: 424.6 g/mol
InChI Key: DCCYTKKDAZEVLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2-Oxo-2-thiophen-2-ylethyl)sulfanyl-4,6-dithiophen-2-ylpyridine-3-carbonitrile” is a chemical compound with immense potential in scientific research1. Its unique properties make it a valuable tool for various applications, from drug discovery to advanced materials development1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound.



Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the sources I found.


Scientific Research Applications

Synthesis and Antimicrobial Activities

The compound is involved in the synthesis of various derivatives with potential antimicrobial activities. One study elaborates on the synthesis of thiazoles and their fused derivatives, which exhibit antimicrobial activity against bacterial isolates such as Escherichia coli and Xanthomonas citri, as well as antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008). Similarly, new Thieno[2,3-b]pyridines and Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives incorporating the 5-Bromobenzofuran-2-yl moiety have been synthesized, showing promise for further biological applications (Abdelriheem et al., 2015).

Bioinorganic Chemistry

In bioinorganic chemistry, the compound has been used to synthesize complexes with Co(II) using Schiff bases derived from thiophene-2-glyoxal. These complexes have been studied for their antimicrobial activities against various microorganisms, showing that metal complexes can enhance antimicrobial effects compared to free ligands (Singh et al., 2009).

Domino Reaction and Heterocyclic System Synthesis

A notable application in organic synthesis is the use of the compound in domino reactions for creating complex heterocyclic systems. One study describes a domino reaction that leads to the synthesis of novel heterocyclic systems like pyrano[4'',3'',2'':4',5']chromeno[2',3':4,5]thieno[2,3-b]pyridin-2-ones, showcasing the versatility of the compound in synthesizing pharmacologically relevant structures (Bondarenko et al., 2016).

Environmental Applications

While the primary focus is on biomedical applications, compounds derived from 2-(2-Oxo-2-thiophen-2-ylethyl)sulfanyl-4,6-dithiophen-2-ylpyridine-3-carbonitrile could potentially find applications in environmental science, particularly in processes like oxidative desulfurization, as seen in related sulfur-containing compounds' research (Lu et al., 2010).

Safety And Hazards

There is no specific information available on the safety and hazards of this compound.


Future Directions

The future directions of research involving this compound are not specified in the sources I found.


properties

IUPAC Name

2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-4,6-dithiophen-2-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2OS4/c21-11-14-13(17-4-1-7-24-17)10-15(18-5-2-8-25-18)22-20(14)27-12-16(23)19-6-3-9-26-19/h1-10H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCYTKKDAZEVLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=CS3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2OS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Oxo-2-thiophen-2-ylethyl)sulfanyl-4,6-dithiophen-2-ylpyridine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Oxo-2-thiophen-2-ylethyl)sulfanyl-4,6-dithiophen-2-ylpyridine-3-carbonitrile
Reactant of Route 2
2-(2-Oxo-2-thiophen-2-ylethyl)sulfanyl-4,6-dithiophen-2-ylpyridine-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-(2-Oxo-2-thiophen-2-ylethyl)sulfanyl-4,6-dithiophen-2-ylpyridine-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-(2-Oxo-2-thiophen-2-ylethyl)sulfanyl-4,6-dithiophen-2-ylpyridine-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-(2-Oxo-2-thiophen-2-ylethyl)sulfanyl-4,6-dithiophen-2-ylpyridine-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-(2-Oxo-2-thiophen-2-ylethyl)sulfanyl-4,6-dithiophen-2-ylpyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.